

Urapidil: A Comprehensive Technical Guide to its Pharmacokinetics and Metabolism

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Compound of Interest

Compound Name: Urapidil-d3

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This in-depth technical guide provides a detailed overview of the pharmacokinetic and metabolic profile of Urapidil, a peripherally and centrally acting antihypertensive agent. The following sections detail its absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Pharmacokinetic Profile

Urapidil is readily absorbed after oral administration and undergoes moderate first-pass metabolism.^[1] Its pharmacokinetic parameters have been characterized in various studies, and the key quantitative data are summarized in the tables below.

Table 1: Pharmacokinetic Parameters of Urapidil in Humans

Parameter	Value	Reference
Bioavailability (oral)	78% (range 72-84%)	[2][3]
Time to Peak Plasma Concentration (Tmax)	4-6 hours (slow-release capsule)	[2][3][4]
Elimination Half-life (t _{1/2})	~3 hours (terminal)	[2][3]
~4.7 hours (sustained-release capsule)	[5]	
4.0 ± 1.5 hours (intravenous)	[6][7]	
Distribution Half-life	~35 minutes	
Volume of Distribution (V _z)	0.80 ± 0.20 L/kg	[6][7]
Plasma Clearance (CL)	12 L/h	[2][3]
2.53 ± 0.99 mL/min/kg	[6][7]	
Renal Clearance	1.8 L/h	
Protein Binding	Not explicitly quantified in the provided results	

Metabolism and Excretion

Urapidil is extensively metabolized in the liver, with the resulting metabolites being primarily eliminated via the kidneys.[1] The major metabolic pathways involve hydroxylation of the phenyl ring, O-demethylation, and N-demethylation of the piperazine moiety. The parent compound and its metabolites are excreted in the urine.

Table 2: Urinary Excretion of Urapidil and its Metabolites (within 24 hours)

Compound	Percentage of Dose in Urine	Reference
Unchanged Urapidil	17%	[2][3]
p-Hydroxylated Urapidil	34%	[2][3]
N-Demethylated Urapidil	4%	[2][3]
O-Demethylated Urapidil	3%	[2][3]

The metabolites of Urapidil have been shown to have much lower antihypertensive activity than the parent drug.[1]

Chemical Structures of Urapidil and its Major Metabolites

- Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- p-Hydroxylated Urapidil: 6-({3-[4-(4-hydroxy-2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
- N-Demethylated Urapidil: 6-({3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}amino)-1-methylpyrimidine-2,4(1H,3H)-dione
- O-Demethylated Urapidil: 6-({3-[4-(2-hydroxyphenyl)piperazin-1-yl]propyl}amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

Experimental Protocols

The quantification of Urapidil and its metabolites in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

HPLC Method for Urapidil in Pharmaceutical Dosage Forms

This method is suitable for determining the stability of Urapidil in pharmaceutical preparations.

- Instrumentation: High-Performance Liquid Chromatograph.
- Column: Inertsil ODS, 4.6 mm × 250 mm, 5 µm.[8]
- Mobile Phase: A mixture of acetonitrile, 50 mM ammonium dihydrogen phosphate, and triethanolamine (25:75:0.5, v/v), with the pH adjusted to 5.5 using orthophosphoric acid.[8]
- Flow Rate: 1.0 mL/min.[8]
- Detection: UV at 270 nm.[8]
- Sample Preparation:
 - Prepare a stock solution of Urapidil (e.g., 400 µg/mL) in acetonitrile.[8]
 - Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 10-160 µg/mL).[8]
 - For tablet analysis, weigh and crush a sufficient number of tablets to a fine powder. Dissolve an accurately weighed portion of the powder in the mobile phase to obtain a known theoretical concentration of Urapidil.
 - Filter all solutions through a 0.22 µm filter before injection.[8]
- Injection Volume: 20 µL.[8]

LC-MS/MS Method for Urapidil in Human Plasma

This highly sensitive and selective method is ideal for pharmacokinetic studies in biological matrices.

- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer.

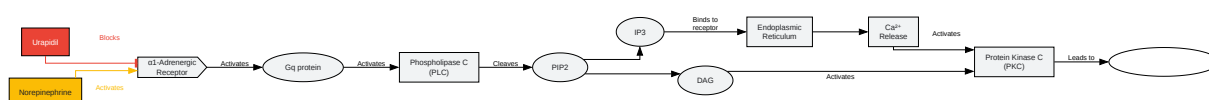
- Sample Preparation (Liquid-Liquid Extraction):
 - To a plasma sample, add an internal standard (e.g., a deuterated analog of Urapidil).
 - Perform liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).[9]
 - Evaporate the organic layer to dryness.
 - Reconstitute the residue in the mobile phase.
- Chromatographic Conditions:
 - Column: Phenomenex C18 (4.6 × 50 mm, 5 μm).[9]
 - Mobile Phase: 0.1% formic acid in acetonitrile (10:90, v/v).[9]
 - Flow Rate: 0.6 mL/min.[9]
- Mass Spectrometric Conditions:
 - Ionization Mode: Positive ion electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions:
 - Urapidil: m/z 388 → 205[10]
 - Internal Standard (example): m/z 452 → 344[10]
- Validation Parameters: The method should be validated for linearity, precision, accuracy, recovery, and stability according to regulatory guidelines. A typical linear range for Urapidil in plasma is 2.0-2504 ng/mL.[9]

Signaling Pathways

Urapidil's antihypertensive effect is mediated through a dual mechanism of action: antagonism of peripheral α1-adrenergic receptors and agonism of central 5-HT1A receptors.

Alpha-1 Adrenergic Receptor Antagonism

Urapidil blocks the binding of norepinephrine to α 1-adrenergic receptors on vascular smooth muscle cells. This inhibition prevents the Gq protein-mediated signaling cascade that leads to vasoconstriction.



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Caption: Urapidil's antagonism of the α 1-adrenergic receptor signaling pathway.

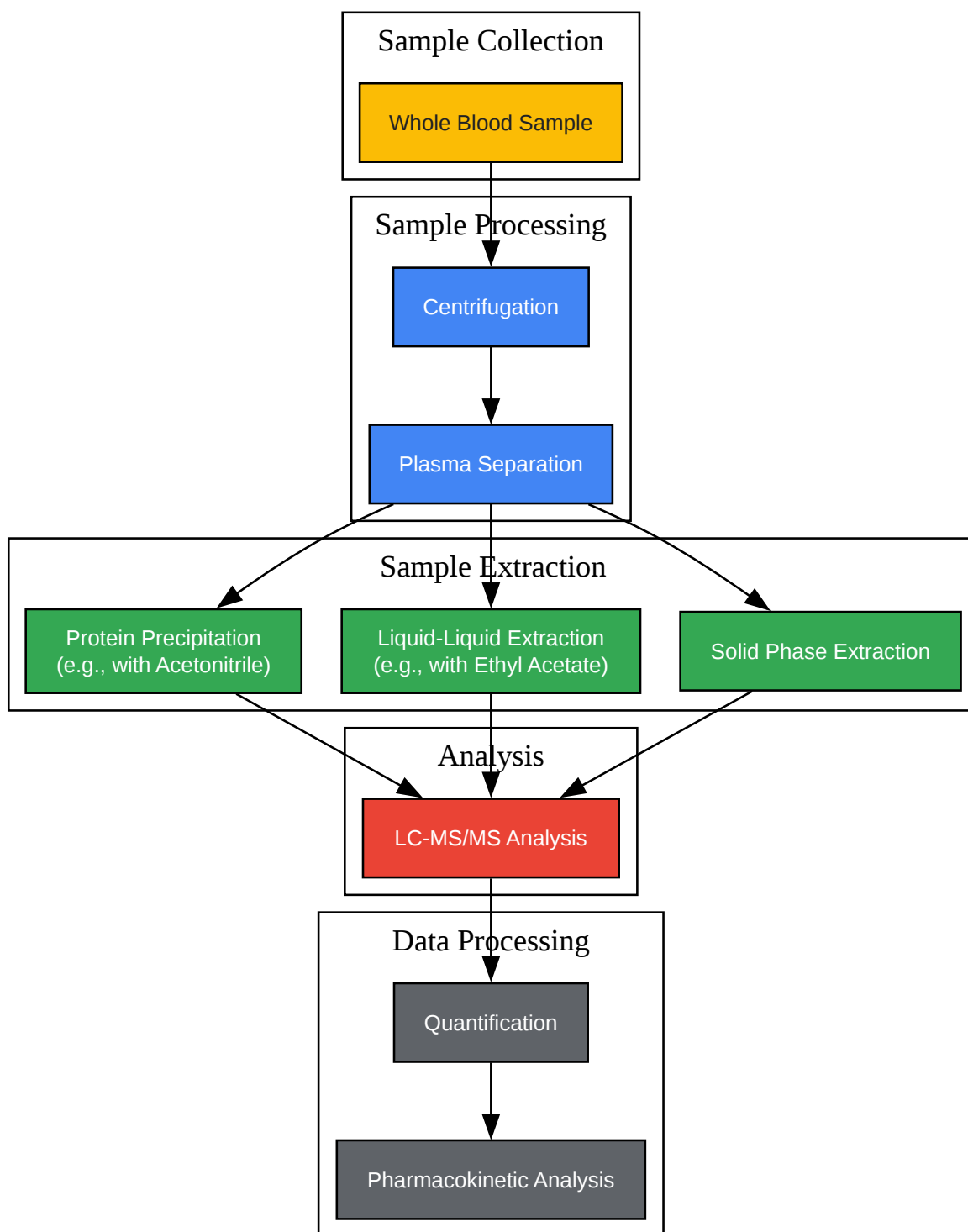
5-HT1A Receptor Agonism

In the central nervous system, Urapidil acts as an agonist at serotonin 5-HT1A receptors. This activation of Gi/o protein-coupled receptors leads to a decrease in sympathetic outflow from the brainstem, contributing to the overall reduction in blood pressure.

Caption: Urapidil's agonism of the 5-HT1A receptor signaling pathway.

Experimental Workflow for Urapidil Pharmacokinetic Analysis

The following diagram outlines a typical workflow for the analysis of Urapidil from biological samples.



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Caption: A generalized workflow for the pharmacokinetic analysis of Urapidil.

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